3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride
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Overview
Description
3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is a synthetic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethylamine) reacts with the indole core.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent (e.g., cyanogen bromide) reacts with the indole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin receptors.
Pathways Involved: It can modulate signaling pathways related to mood regulation, cognitive function, and other physiological processes.
Comparison with Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl group, known for its role as a neurotransmitter.
Serotonin: Another indole derivative with a hydroxyl group, crucial for mood regulation and other functions.
Melatonin: A methoxy-substituted indole involved in regulating sleep-wake cycles.
Uniqueness: 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbonitrile group, in particular, sets it apart from other indole derivatives, providing opportunities for unique chemical transformations and applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8;/h2-3,6,15H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMLGMGLNSZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586207 |
Source
|
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049737-40-7 |
Source
|
Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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